molecular formula C19H16ClFO3 B5837524 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE

7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B5837524
M. Wt: 346.8 g/mol
InChI Key: XKXYEIXAPCDEME-UHFFFAOYSA-N
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Description

7-[(2-Chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro-fluorophenyl group, an ethyl group, and a methyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorophenol, 4-ethyl-8-methyl-2H-chromen-2-one, and suitable reagents for the methoxylation reaction.

    Methoxylation Reaction: The 2-chloro-6-fluorophenol is reacted with a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate or sodium hydroxide to form the 2-chloro-6-fluorophenyl methoxy intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-ethyl-8-methyl-2H-chromen-2-one using a coupling reagent like palladium-catalyzed Suzuki-Miyaura coupling or other suitable methods to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity: Studies have shown that derivatives of chromen-2-one exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine:

    Drug Development: The compound and its derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.

Industry:

    Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with similar structural features but lacking the chromen-2-one core.

    Gefitinib: A tyrosine kinase inhibitor with a similar chloro-fluorophenyl group, used in cancer therapy.

Uniqueness:

    Structural Features: The presence of the chromen-2-one core, along with the specific substitution pattern, distinguishes 7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one from other compounds.

    Biological Activity: The unique combination of functional groups contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-3-12-9-18(22)24-19-11(2)17(8-7-13(12)19)23-10-14-15(20)5-4-6-16(14)21/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYEIXAPCDEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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